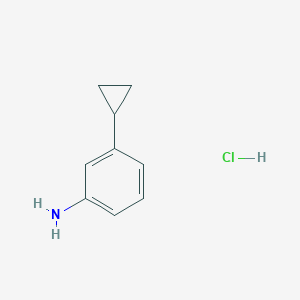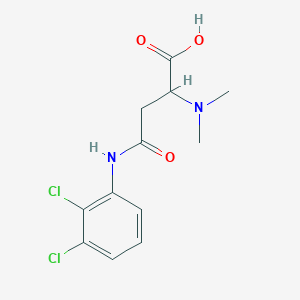
1-((3,4-dimethoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-((3,4-dimethoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry. Piperazine derivatives are known for their versatility and have been used in the synthesis of various pharmacologically active compounds. The presence of the sulfonyl group and the tetrazolylmethyl moiety in the compound suggests potential for interactions with biological targets.
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. For instance, the interaction of piperazine with 4,4'-sulfonyldiphenol in methanol at ambient temperature can yield a salt with a channel structure, as demonstrated in the synthesis of piperazin-1,4-diium di(4,4'-sulfonyldiphenolate) . This suggests that similar conditions could be used to synthesize the compound , with appropriate modifications to incorporate the dimethoxyphenyl and phenyltetrazolylmethyl groups.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can form multiple hydrogen bonds. In the case of the piperazin-1,4-diium di(4,4'-sulfonyldiphenolate), the cations act as hydrogen-bond donors, forming stacks that enclose channels . This structural feature could be relevant to the compound of interest, as the ability to form hydrogen bonds can significantly influence its interaction with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions. The synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides, for example, has been shown to yield compounds with high affinities for serotonin receptors . This indicates that the sulfonyl and phenyl groups on the piperazine ring can be modified to target specific receptors, which could be applicable to the synthesis and functionalization of the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary widely depending on the substituents attached to the piperazine ring. For example, novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives have been synthesized and characterized by IR, 1H and 13C NMR, and mass spectral studies . These compounds exhibited significant antimicrobial activities, suggesting that the compound may also possess distinct physical and chemical properties that could be characterized using similar analytical techniques and may have biological activity.
科学的研究の応用
Anticancer and Antiproliferative Activities
Compounds with piperazine substituents, such as those studied within the international program "NCI-60 Human Tumor Cell Lines Screen," have shown effectiveness against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The effectiveness of these compounds indicates their potential utility in anticancer research and treatment development (Kostyantyn Turov, 2020).
Another study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated their antiproliferative effect against four human cancer cell lines, further supporting the potential application of piperazine derivatives in cancer research (L. Mallesha et al., 2012).
Antibacterial Activities
Piperazine derivatives have also shown promise in antimicrobial applications. Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and demonstrated to exhibit antibacterial activities against various bacterial strains, indicating their potential as antibacterial agents (Wu Qi, 2014).
Antioxidant Activities
Research into the antioxidant activity of 1-aryl/aralkyl piperazine derivatives with xanthine moiety has highlighted their potential in combating oxidative stress, a factor in many diseases. These compounds were shown to exhibit significant antioxidant properties in various assays, suggesting their utility in the development of antioxidant therapies (L. Andonova et al., 2014).
Enzyme Inhibition and Biological Screening
Further studies on piperazine derivatives include their role in enzyme inhibition and biological screening for various pharmacological activities. For instance, 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have been developed and characterized as adenosine A2B receptor antagonists, demonstrating high affinity and selectivity. This indicates the potential for piperazine derivatives in the development of new therapeutic agents targeting the adenosine A2B receptor (T. Borrmann et al., 2009).
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-29-18-9-8-17(14-19(18)30-2)31(27,28)25-12-10-24(11-13-25)15-20-21-22-23-26(20)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGOMUJSDYIEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,4-dimethoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2520118.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide](/img/structure/B2520120.png)
![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2520121.png)
![(Z)-2-cyano-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2520122.png)
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520123.png)




![N1-(2-chlorobenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2520133.png)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime](/img/structure/B2520136.png)
